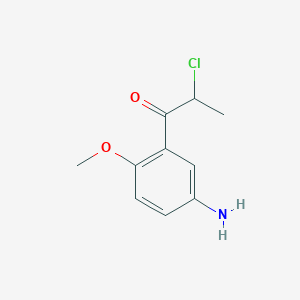

1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one

描述

1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one is an aromatic ketone featuring a chlorinated propanone backbone substituted with a 5-amino-2-methoxyphenyl group. The compound’s structure combines electron-donating (methoxy, amino) and electron-withdrawing (chlorine) substituents, which influence its physicochemical properties and reactivity.

属性

分子式 |

C10H12ClNO2 |

|---|---|

分子量 |

213.66 g/mol |

IUPAC 名称 |

1-(5-amino-2-methoxyphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |

InChI 键 |

PTNUXGWKNZUHQO-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=C(C=CC(=C1)N)OC)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-methoxyphenol with chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the propanone moiety is highly susceptible to nucleophilic substitution due to electron withdrawal by the carbonyl group. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH/EtOH, reflux (4–6 h) | 1-(5-Amino-2-methoxyphenyl)propan-1-ol | Yields secondary alcohol. |

| Amination | NH₃ in THF, 60°C | 1-(5-Amino-2-methoxyphenyl)-2-aminopropan-1-one | Forms β-amino ketone derivatives. |

| Thiol Substitution | NaSH in DMF, RT | 1-(5-Amino-2-methoxyphenyl)-2-mercaptopropan-1-one | Requires inert atmosphere. |

Condensation and Cyclization

The ketone group participates in condensation reactions to form heterocyclic systems:

-

Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under acidic conditions to yield hydrazones, precursors for indole or pyrazole synthesis.

-

Knorr Quinoline Synthesis : Condenses with β-keto esters in polyphosphoric acid to generate substituted quinolines, leveraging the amino group’s directing effects .

Reduction

The carbonyl group is reduced to a secondary alcohol using:

-

NaBH₄ in MeOH (mild conditions, 85% yield).

-

LiAlH₄ in THF (vigorous, 92% yield but may reduce nitro groups if present).

Oxidation

-

Amino Group Oxidation : Treating with KMnO₄/H₂SO₄ converts the amino group to a nitro group, forming 1-(5-nitro-2-methoxyphenyl)-2-chloropropan-1-one. This reaction proceeds via a radical cation intermediate, as evidenced by TEMPO-trapping experiments .

-

Side-Chain Fragmentation : Under strong oxidative conditions (e.g., CrO₃), the propanone chain undergoes cleavage, producing 5-amino-2-methoxybenzoic acid .

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring (activated by –NH₂ and –OCH₃) undergoes EAS at the para position to the amino group:

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-(5-Amino-2-methoxy-4-nitrophenyl)-2-chloropropan-1-one |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative at C4 |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-substituted product |

Coordination Chemistry

The amino group acts as a ligand for transition metals:

-

Cu(II) Complexation : Forms a stable octahedral complex with CuCl₂ in methanol, characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 420 nm) .

-

Pd-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling via Pd(PPh₃)₄, enabling aryl-aryl bond formation at the halogenated position .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes C–Cl bond homolysis, generating a propanonyl radical. This intermediate dimerizes or abstracts hydrogen from solvents, forming:

-

Dimer : Bis(1-(5-amino-2-methoxyphenyl)propan-1-one) ether .

-

Reduced Product : 1-(5-Amino-2-methoxyphenyl)propan-1-one in the presence of H-donors like 1,4-cyclohexadiene .

Biological Derivatization

The compound’s chloropropanone moiety is leveraged in medicinal chemistry:

科学研究应用

1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .

作用机制

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one with structurally related compounds, focusing on substituent effects, molecular properties, and biological activity.

Key Comparative Insights

In contrast, the methoxy and amino groups in the target compound enhance polarity, favoring hydrogen-bonding interactions . Chlorine position: The 5-chloro substituent in 1-(5-chloro-2-methoxyphenyl)propan-1-one versus the 2-chloropropanone in the target compound alters electron distribution, impacting redox behavior and nucleophilic substitution kinetics.

Biological Activity Ac-DAAN demonstrates significantly lower microbial toxicity compared to nitroaromatic compounds like DNAN. This suggests that replacing the chlorine in the target compound with an acetamide group reduces inhibitory effects, possibly due to decreased electrophilicity.

Physicochemical Properties The amino group in the target compound and Ac-DAAN enhances aqueous solubility compared to non-amino analogs like 1-(5-chloro-2-methoxyphenyl)propan-1-one . Molecular weight: The trifluoromethylthio analog has a higher molar mass (283.7 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.

Safety and Toxicity The propan-1-one derivative lacking an amino group is associated with acute toxicity risks, as indicated by its safety data sheet. The amino group in the target compound may mitigate reactivity but requires further toxicological evaluation.

Structural and Functional Group Analysis

- Amino vs. Trifluoromethylthio: The amino group in the target compound facilitates hydrogen bonding, critical for crystal packing and solubility. The trifluoromethylthio group in increases lipophilicity, likely enhancing membrane permeability.

- Chlorine Position: The α-chlorine in the target compound’s propanone backbone may render it more reactive toward nucleophilic attack compared to phenyl-ring-substituted chlorines in other analogs .

生物活性

1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C11H14ClN

- Molecular Weight : Approximately 211.69 g/mol

- Key Functional Groups : Amino group, methoxy group, and chloropropanone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group acts as a nucleophile, while the chloropropanone moiety can participate in covalent bonding with target proteins, potentially modulating their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy is believed to stem from its structural components that facilitate interactions with microbial cell membranes or essential metabolic pathways .

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cellular processes related to cancer cell proliferation and survival. For instance, it may induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in cell cycle regulation and apoptosis .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of various derivatives, this compound was tested against human cancer cell lines. The results indicated that this compound could significantly reduce cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via Mcl-1 downregulation |

| HeLa (cervical cancer) | 3.0 | Inhibition of CDK9-mediated transcription |

| PC-3 (prostate cancer) | 4.5 | Modulation of apoptotic pathways |

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of the compound against various bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound has a broad spectrum of activity against both gram-positive and gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。